molecular formula C19H18O5 B582483 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one CAS No. 1365271-38-0

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one

Cat. No.: B582483
CAS No.: 1365271-38-0
M. Wt: 326.348
InChI Key: YKHMBQJWXCDRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 3,4-dimethoxyphenyl group at the 2-position, an ethyl group at the 6-position, and a hydroxyl group at the 3-position. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization and subsequent oxidation to yield the desired chromen-4-one derivative.

  • Condensation Reaction

      Reagents: 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, sodium ethoxide.

      Conditions: Reflux in ethanol.

      Intermediate: 3,4-dimethoxychalcone.

  • Cyclization and Oxidation

      Reagents: 3,4-dimethoxychalcone, oxidizing agent (e.g., potassium permanganate).

      Product: this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the condensation reaction, and the cyclization and oxidation steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one undergoes various chemical reactions, including:

  • Oxidation: : The hydroxyl group at the 3-position can be oxidized to form a ketone.

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Reflux in an appropriate solvent.

  • Reduction: : The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

      Reagents: Nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one can be compared with other chromen-4-one derivatives and phenyl-substituted compounds:

  • Similar Compounds

    • 2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one.
    • 2-(3,4-Dimethoxyphenyl)-6-methyl-3-hydroxychromen-4-one.
    • 2-(3,4-Dimethoxyphenyl)-3-hydroxychromen-4-one.
  • Uniqueness

    • The presence of the ethyl group at the 6-position and the hydroxyl group at the 3-position distinguishes it from other similar compounds.
    • These structural features contribute to its unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-ethyl-3-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-11-5-7-14-13(9-11)17(20)18(21)19(24-14)12-6-8-15(22-2)16(10-12)23-3/h5-10,21H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHMBQJWXCDRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737519
Record name 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-38-0
Record name 2-(3,4-Dimethoxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.